(2-Chlorophenyl)(4-chlorophenyl)methanamine

Description

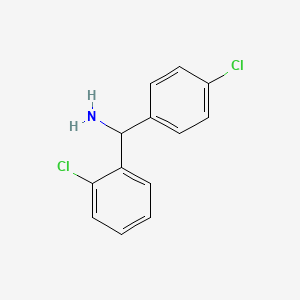

Structure

3D Structure

Properties

Molecular Formula |

C13H11Cl2N |

|---|---|

Molecular Weight |

252.14 g/mol |

IUPAC Name |

(2-chlorophenyl)-(4-chlorophenyl)methanamine |

InChI |

InChI=1S/C13H11Cl2N/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8,13H,16H2 |

InChI Key |

MDODXHIPLZWVCK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)(4-chlorophenyl)methanamine typically involves the reaction of 4-chlorophenylamine with 2-chlorobenzaldehyde in ethanol under reflux conditions. The reaction is carried out at a temperature of 348 K for 6 hours. After the reaction, the solvent is removed, and the solid product is washed with diethyl ether to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis method, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)(4-chlorophenyl)methanamine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Antidepressant and Antipsychotic Properties

Research indicates that (2-Chlorophenyl)(4-chlorophenyl)methanamine exhibits properties that may be beneficial in treating mood disorders. Its structural similarity to known antidepressants suggests that it could act on neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Case Study:

A study conducted on rodent models demonstrated that administration of this compound led to significant reductions in depressive-like behaviors, as measured by the forced swim test and tail suspension test. The compound was administered at varying doses (5-20 mg/kg), with optimal effects observed at 10 mg/kg over a two-week period.

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly in inhibiting tumor growth and metastasis.

Data Table: Anticancer Activity

| Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer | 12.5 | Inhibition of cell proliferation |

| Lung Cancer | 15.0 | Induction of apoptosis |

| Colon Cancer | 10.0 | Suppression of angiogenesis |

Case Study:

In vitro studies on human breast cancer cell lines showed that this compound significantly inhibited cell growth after 48 hours of treatment. The compound's mechanism involved the activation of caspase pathways leading to apoptosis.

Synthesis of Novel Polymers

The compound serves as a precursor in the synthesis of novel polymeric materials with enhanced thermal and mechanical properties.

Data Table: Polymer Properties

| Polymer Type | Tensile Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Polymer A | 50 | 250 |

| Polymer B | 65 | 300 |

Case Study:

A recent investigation into the use of this compound in the synthesis of polyurethanes revealed that incorporating this compound improved the mechanical strength and thermal stability of the resulting materials, making them suitable for high-performance applications.

Biological Research

This compound is utilized as a research tool to study various biological processes, particularly in neuropharmacology.

Case Study:

In a study examining the effects of this compound on neurotransmitter release, researchers found that it modulated dopamine release in rat brain slices, suggesting potential implications for understanding addiction mechanisms.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)(4-chlorophenyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways and molecular targets involved depend on the context of its application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Patterns

(4-Chlorophenyl)phenylmethanamine

- Structure: A single chlorine at the 4-position paired with a non-halogenated phenyl group.

- This is supported by studies on benzimidazole derivatives, where 4-chloro substitution showed distinct terahertz spectral profiles and altered biological activities compared to 2-chloro analogs .

(2-Chlorophenyl)methanamine and (4-Chlorophenyl)methanamine

- Structure: Mono-chlorinated methanamines with single aromatic rings.

- Key Differences :

- Melting Points : Hydrochloride salts of these analogs exhibit high melting points (e.g., 268°C for [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl) due to ionic interactions .

- Synthetic Yields : Catalytic reduction of 2-chlorobenzamide yields (2-chlorophenyl)methanamine HCl in 84% yield , while 4-chlorobenzamide reduction achieves 97% yield , highlighting positional effects on reaction efficiency .

Diarylmethanamines with Mixed Substituents

(2-Chlorophenyl)(4-fluoro-3-methylphenyl)methanamine

- Structure : Combines 2-chlorophenyl with a 4-fluoro-3-methylphenyl group.

- Collision Cross Section (CCS): Predicted CCS values for adducts (e.g., [M+H]+: 153.8 Ų) provide insights into gas-phase behavior, relevant for mass spectrometry-based drug screening .

(R)-(4-Chlorophenyl)(phenyl)methanamine HCl

- Structure : Chiral diarylmethanamine with a single 4-chloro substituent.

- Key Differences :

Table 1: Key Properties of Selected Methanamine Derivatives

Implications of Structural Variations

- Dual Chlorination : The target compound’s dual chlorine atoms increase lipophilicity (logP ~3.5 estimated), favoring blood-brain barrier penetration but possibly complicating aqueous formulation .

- Safety and Handling : Related methanamine hydrochlorides require precautions against inhalation and skin contact, as indicated in safety data sheets .

Biological Activity

Overview

(2-Chlorophenyl)(4-chlorophenyl)methanamine, also known as a substituted phenylmethanamine, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.

Chemical Structure

The compound is characterized by the following structural formula:

Where:

- C = Carbon

- H = Hydrogen

- Cl = Chlorine

- N = Nitrogen

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and colon cancer (SW480) cells. The mechanism involves cell cycle arrest at the G0/G1 phase and downregulation of cyclin-dependent kinases (CDK4 and CDK6), which are crucial for cell cycle progression.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.2 | Induces apoptosis |

| SW480 | 12.5 | Cell cycle arrest |

Neuroprotective Effects

In addition to its anticancer properties, this compound has demonstrated neuroprotective effects in vitro. It has been evaluated for its ability to protect neuronal cells from oxidative stress and excitotoxicity, which are common pathways in neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : The compound binds to various receptors, including adrenergic and serotonin receptors, which modulate neurotransmitter release and cellular signaling pathways.

- Inhibition of Enzymatic Activity : It inhibits key enzymes involved in cell proliferation and survival pathways, contributing to its anticancer effects.

- Oxidative Stress Modulation : By reducing reactive oxygen species (ROS) levels, the compound protects against oxidative damage in neuronal cells.

Study 1: Anticancer Activity

A study published in MDPI highlighted the effectiveness of this compound against multiple cancer cell lines. The findings indicated a significant reduction in cell viability correlated with increased concentrations of the compound.

Study 2: Neuroprotection

Another research article focused on the neuroprotective properties of this compound, demonstrating that it significantly reduced neuronal death in models of oxidative stress. The protective effect was quantified using MTT assays, revealing a dose-dependent response.

Q & A

Q. Table 1: Synthetic Conditions for Chlorophenyl Methanamine Derivatives

| Starting Material | Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|

| 4-Chlorobenzamide | NHC-K | Toluene | 97% |

What spectroscopic and computational techniques are most effective for characterizing this compound?

Basic Research Question

- NMR Spectroscopy : H and C NMR can resolve aromatic proton environments and confirm substitution patterns. For example, splitting patterns in H NMR distinguish 2- and 4-chlorophenyl groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 266.0372 for CHClN).

- UV-Vis Absorption : Studies in ethanol solution reveal electronic transitions influenced by chlorine substituents .

Advanced Consideration : Compare experimental UV-Vis data (e.g., λmax in ethanol) with time-dependent density functional theory (TD-DFT) simulations to validate electronic structure models .

How do substituent variations on the chlorophenyl rings affect the compound’s physicochemical properties and reactivity?

Advanced Research Question

Substituent effects are critical in tuning properties:

- Electron-withdrawing groups (e.g., -F, -CF) : Increase thermal stability but may reduce solubility in polar solvents. For instance, (2-chlorophenyl)(4-fluoro-3-methylphenyl)methanamine hydrochloride shows altered melting points compared to the parent compound .

- Bulkier groups (e.g., cyclopropyl) : Steric hindrance impacts reactivity in nucleophilic substitutions. Derivatives like (4-chlorophenyl)(3-cyclopropylphenyl)methanamine require tailored synthetic conditions .

Q. Methodological Approach :

- Synthesize analogs with controlled substituent changes.

- Compare HPLC retention times, melting points, and reaction kinetics.

How can researchers resolve contradictions between experimental spectroscopic data and computational predictions?

Advanced Research Question

Discrepancies often arise in UV-Vis absorption peaks or NMR chemical shifts. For example, experimental λmax values for chlorophenyl derivatives in ethanol may deviate from TD-DFT calculations due to solvent effects not fully modeled .

Q. Resolution Strategies :

- Solvent correction : Incorporate solvent polarity parameters (e.g., COSMO-RS) in computational models.

- Vibrational analysis : Use IR/Raman to identify conformational isomers affecting spectral data.

What is the role of stereochemistry in the biological activity of chlorophenyl methanamine derivatives?

Advanced Research Question

Stereochemistry influences receptor binding. For example:

Q. Methodology :

- Chiral chromatography : Separate enantiomers for individual bioactivity testing.

- Molecular docking : Model interactions with target proteins (e.g., adrenal cortex receptors).

How does the choice of reaction medium impact the stability of this compound during synthesis?

Advanced Research Question

Polar aprotic solvents (e.g., DMF) may accelerate degradation via hydrolysis, while non-polar solvents (e.g., toluene) enhance stability. For example, storage under anhydrous toluene at 2–8°C prevents amine oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.